molecular formula C7H3BrF3NO2 B1268037 4-Bromo-3-nitrobenzotrifluoride CAS No. 349-03-1

4-Bromo-3-nitrobenzotrifluoride

Cat. No. B1268037
Key on ui cas rn: 349-03-1
M. Wt: 270 g/mol
InChI Key: PESPBNYBZVIGRO-UHFFFAOYSA-N
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Patent
US07094919B2

Procedure details

Dichlorobis(triphenylphosphine)palladium (140 mg; 0.20 mmol; 0.01 equiv) was added to a 100-mL autoclave. A mixture of 4-bromo-3-nitrobenzotrifluoride (4a; 3.06 mL; 20 mmol), triethylamine (3.5 mL; 25 mmol; 1.25 equiv), and methanol (60 mL; 75 equiv) was added and the mixture was pressurized and purged with helium three times and carbon monoxide (CO) four times. The reaction mixture was placed under 60 psi carbon monoxide and heated to 100° C. for 6 h. during which time the pressure was maintained between 50 and 75 psi by the addition of carbon monoxide as necessary. The mixture was cooled and vented and the bulk of the solvent was distilled at reduced pressure. Water (10 mL), toluene (15 mL) and 3 N HCl (10 mL) were added and the mixture was filtered to remove fine particulates. The layers were separated and the organic layer was washed with aqueous sodium bicarbonate (10 mL). The organic solution was then added to a mixture of sodium thiomethoxide (1.82 g; 26 mmol; 1.3 equiv) and tetrabutylammonium bromide (0.64 g; 2.0 mmol; 0.10 equiv) dissolved in water (6.85 mL) and immersed in a cool water bath. The reaction mixture was stirred overnight (18 h) at ambient temperature to consume >95% of 5a according to gas chromatography (GC) analysis. Aqueous sodium bicarbonate (10 mL) was added to the reaction mixture and the layers were then thoroughly mixed and allowed to separate. The aqueous layer was extracted further with toluene (2×15 mL). The combined organic solution was dried over Na2SO4 and concentrated to afford 3.71 g of 6a. The crude product was flash-chromatographed and eluted with 1:9 ethyl acetate:heptane to afford 2.71 g (54% overall from 4a) of 6a.
Quantity
3.06 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
0.64 g
Type
catalyst
Reaction Step Two
Name
Quantity
6.85 mL
Type
reactant
Reaction Step Three
Quantity
140 mg
Type
catalyst
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+]([O-])=O.[CH2:15](N(CC)CC)C.[CH3:22][OH:23].[CH3:24][S-:25].[Na+].[OH2:27]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:24][S:25][C:3]1[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=1[C:22]([O:27][CH3:15])=[O:23] |f:3.4,6.7,^1:48,67|

Inputs

Step One
Name
Quantity
3.06 mL
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.82 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
0.64 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
6.85 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
140 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight (18 h) at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
purged with helium three times and carbon monoxide (CO) four times
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 50 and 75 psi
ADDITION
Type
ADDITION
Details
by the addition of carbon monoxide as necessary
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
the bulk of the solvent was distilled at reduced pressure
ADDITION
Type
ADDITION
Details
Water (10 mL), toluene (15 mL) and 3 N HCl (10 mL) were added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove fine particulates
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with aqueous sodium bicarbonate (10 mL)
CUSTOM
Type
CUSTOM
Details
immersed in a cool water bath
CUSTOM
Type
CUSTOM
Details
to consume >95% of 5a
ADDITION
Type
ADDITION
Details
Aqueous sodium bicarbonate (10 mL) was added to the reaction mixture
ADDITION
Type
ADDITION
Details
the layers were then thoroughly mixed
CUSTOM
Type
CUSTOM
Details
to separate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted further with toluene (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CSC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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